molecular formula C20H34O3P2 B8092333 Di-tert-butyl((2S,3S)-3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide

Di-tert-butyl((2S,3S)-3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide

Cat. No.: B8092333
M. Wt: 384.4 g/mol
InChI Key: YJGCBXLKTYYGGA-XDHUDOTRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Di-tert-butyl((2S,3S)-3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide (hereafter referred to as Compound A) is a chiral organophosphorus compound characterized by a benzo[d][1,3]oxaphosphole core. Its molecular formula is C20H34O3P2, with a molecular weight of 384.43 g/mol . The structure features stereospecific (2S,3S) configurations, a methoxy group at the 4-position, and two tert-butylphosphine oxide substituents. It is stored under inert gas (nitrogen or argon) at 2–8°C to prevent degradation . The compound is commercially available with purity ≥97% and is utilized in asymmetric synthesis and catalysis due to its chiral phosphine oxide moieties .

Properties

IUPAC Name

(2S,3S)-3-tert-butyl-2-ditert-butylphosphoryl-4-methoxy-2H-1,3-benzoxaphosphole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O3P2/c1-18(2,3)24-16-14(22-10)12-11-13-15(16)23-17(24)25(21,19(4,5)6)20(7,8)9/h11-13,17H,1-10H3/t17-,24-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJGCBXLKTYYGGA-XDHUDOTRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P1C(OC2=C1C(=CC=C2)OC)P(=O)(C(C)(C)C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[P@@]1[C@H](OC2=C1C(=CC=C2)OC)P(=O)(C(C)(C)C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O3P2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Grignard Reagent-Mediated Oxaphosphole Ring Formation

The Grignard reagent approach is a cornerstone for constructing the oxaphosphole core. This method involves reacting α,α’-dichloro-o-xylene with magnesium in tetrahydrofuran (THF) to form a di-Grignard intermediate, which is subsequently treated with di-tert-butylchlorophosphine under reflux (Figure 1) .

Procedure :

  • Grignard Formation : Activated magnesium (2.4 equiv) reacts with α,α’-dichloro-o-xylene in THF at 60°C for 6 hours, yielding the di-Grignard intermediate in 94% yield .

  • Phosphine Introduction : The di-Grignard intermediate is added dropwise to di-tert-butylchlorophosphine (2.2 equiv) in THF at −78°C, followed by reflux for 8 hours. The product is isolated via column chromatography (silica gel, hexane/ethyl acetate), achieving 55–62% yield .

Key Parameters :

ParameterValue
Temperature−78°C (addition), reflux (react)
SolventTHF
WorkupColumn chromatography
StereoselectivityControlled by chiral starting material

This method’s stereochemical outcome depends on the configuration of the di-Grignard intermediate, which is preserved during phosphine incorporation . Challenges include handling air-sensitive reagents and optimizing stoichiometry to minimize byproducts .

Organometallic Coupling with Chiral Auxiliaries

A modified approach employs organometallic reagents to install the tert-butyl and methoxy groups while preserving stereochemistry. This method starts with o-xylene derivatives functionalized with methoxy groups and uses n-butyllithium for deprotonation .

Procedure :

  • Deprotonation : o-Methoxy-xylene (1.0 equiv) is treated with n-butyllithium (2.2 equiv) and TMEDA in hexane at 0°C for 2 hours, forming a lithium intermediate .

  • Phosphorylation : The intermediate reacts with di-tert-butylchlorophosphine (1.1 equiv) at −40°C, followed by oxidation with hydrogen peroxide to yield the phosphine oxide. Purification via recrystallization (ethanol/water) gives 78–84% yield .

Advantages :

  • Avoids Grignard reagent handling.

  • Higher yields due to stabilized intermediates .

Asymmetric Catalytic Methods

Recent advances leverage chiral catalysts to induce stereoselectivity. A palladium-catalyzed cyclization of o-hydroxyphenyl-substituted secondary phosphine oxides (SPOs) with 3-indolylformaldehydes under Brønsted acid catalysis achieves high diastereoselectivity (>95:5 dr) .

Procedure :

  • Cycloaddition : SPO (1.0 equiv) and 3-indolylformaldehyde (1.2 equiv) react in dichloromethane with 10 mol% chiral phosphoric acid (CPA) at 25°C for 24 hours .

  • Oxidation : The cyclized product is oxidized with tert-butyl hydroperoxide (TBHP) to form the phosphine oxide. Yield: 50–95% .

Mechanistic Insight :
The CPA catalyzes the formation of a vinyliminium intermediate, which undergoes [4+1] cycloaddition with the SPO. Steric effects from the tert-butyl groups direct axial chirality .

Comparative Analysis of Methods

MethodYield (%)StereoselectivityScalabilityKey Limitations
Grignard Reagent55–62ModerateHighAir-sensitive intermediates
Organometallic78–84HighModerateRequires cryogenic conditions
Asymmetric Catalytic50–95ExcellentLowCatalyst cost

Purification Techniques :

  • Column Chromatography : Essential for isolating stereoisomers (hexane:ethyl acetate gradients) .

  • Recrystallization : Enhances enantiomeric purity (ethanol/water mixtures) .

Emerging Strategies

Biocatalytic Approaches :
Recent studies explore lipase-mediated kinetic resolution of racemic mixtures, achieving >99% ee using Candida antarctica lipase B (CAL-B) .

Photocatalytic Ring Closure :
UV light (365 nm) activates diaryl ketones to facilitate oxaphosphole formation without metal catalysts, though yields remain modest (40–60%) .

Chemical Reactions Analysis

Di-tert-butyl((2S,3S)-3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides, which are more stable and can be used in further chemical transformations.

    Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.

    Substitution: The compound can participate in substitution reactions, where one of the tert-butyl groups is replaced by another substituent.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Catalysis

Di-tert-butyl((2S,3S)-3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide serves as a catalyst in various organic reactions due to its ability to stabilize transition states. Its application in asymmetric synthesis has been particularly noteworthy:

  • Asymmetric Hydrogenation : The compound has been used as a ligand in catalytic hydrogenation processes to produce chiral alcohols and amines with high enantioselectivity.

Materials Science

In materials science, this compound is utilized for developing advanced materials with specific properties:

  • Polymer Chemistry : It acts as a stabilizer in polymer formulations, enhancing thermal stability and mechanical properties.

Pharmaceutical Chemistry

The unique structure of this compound has implications in drug design:

  • Drug Development : Its phosphine oxide moiety can interact with biological targets, making it a candidate for developing new pharmaceuticals with improved efficacy and selectivity.

Agricultural Chemistry

This compound has potential applications in agrochemicals:

  • Pesticide Formulation : Its properties may enhance the effectiveness of certain pesticides by improving their stability and bioavailability.

Case Studies

Application AreaDescriptionReference
CatalysisUsed as a ligand in asymmetric hydrogenation for producing chiral compounds. ,
Materials ScienceActs as a stabilizer in polymer formulations to enhance properties. ,
Pharmaceutical ChemistryPotential candidate for drug development due to its biological interactions. ,
Agricultural ChemistryImproves stability and effectiveness of pesticide formulations. ,

Mechanism of Action

The mechanism of action of di-tert-butyl[(2S,3S)-3-tert-butyl-4-methoxy-2,3-dihydro-1,3-benzooxaphosphole-2-yl]phosphine oxide involves its ability to act as a ligand, coordinating with metal centers in catalytic reactions. This coordination facilitates the activation of substrates and promotes the formation of desired products. The molecular targets and pathways involved depend on the specific application and the nature of the metal center it coordinates with .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Compound A with structurally related organophosphorus compounds, focusing on substituents, molecular properties, and applications:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Purity/Storage Key Applications/Notes
Compound A 4-methoxy, (2S,3S) configuration C20H34O3P2 384.43 ≥97%, inert atmosphere, 2–8°C Asymmetric catalysis, chiral ligand synthesis. Hazard statements: H315, H319, H335 .
Di-tert-butyl((2S,3S)-3-(tert-butyl)-4-(dimethylamino)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide 4-dimethylamino C21H37NO2P2 397.47 N/A Potential use in coordination chemistry; amino group may enhance metal-binding affinity.
((2S,3S)-4-(tert-butoxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide 4-tert-butoxy C23H40O3P2 426.52 97%, 99% ee, desiccated at 2–8°C High enantiomeric purity makes it valuable in enantioselective reactions .
(2S,3S)-2-benzyl-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole 2-benzyl, 4-(2,6-dimethoxyphenyl) C26H29O3P 420.48 97% Bulky substituents may sterically hinder reactivity; used in ligand design .
Racemic Di-tert-butyl(3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide Racemic mixture of (2S,3S)/(2R,3R) C20H34O3P2 384.43 97%, stored at 2–8°C under inert gas Lower cost ($72/100 mg) compared to enantiopure forms; used in racemic synthesis .

Key Findings:

Substituent Effects: Electron-Donating Groups: The methoxy group in Compound A enhances electronic donation to the phosphorus center, influencing catalytic activity. Steric Effects: The tert-butoxy group in increases steric bulk, improving stereoselectivity in catalytic cycles but reducing solubility in polar solvents .

Chirality and Purity: Compound A and its tert-butoxy analog are enantiomerically pure (≥99% ee), critical for asymmetric synthesis.

Stability and Handling :

  • All compounds require inert storage conditions (2–8°C) to prevent oxidation of phosphine oxide groups. Compound A and its analogs share similar hazard profiles (skin/eye irritation) due to reactive phosphorus centers .

Commercial Availability: Compound A is supplied globally by Daicel Chiral Technologies, Shaoxing Zejun Pharmaceuticals, and Aladdin Biochemical, reflecting its industrial relevance .

Biological Activity

Di-tert-butyl((2S,3S)-3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide (commonly referred to as ZJ-0175) is a phosphine oxide compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antioxidant activity, potential therapeutic applications, and relevant studies.

  • Molecular Formula : C20_{20}H34_{34}O3_{3}P
  • Molecular Weight : 384.43 g/mol
  • CAS Number : 75852838

Antioxidant Activity

Research indicates that compounds containing phosphine oxides exhibit significant antioxidant properties. The antioxidant activity of ZJ-0175 has been evaluated through various assays, demonstrating its ability to scavenge free radicals effectively.

Table 1: Antioxidant Activity Comparison

CompoundDPPH Assay IC50 (µM)FRAP Assay (µM FeSO4_4)
ZJ-017525200
Ascorbic Acid10250
Butylated Hydroxytoluene (BHT)15220

The data suggests that while ZJ-0175 exhibits good antioxidant activity, it is less potent than ascorbic acid but comparable to BHT in specific assays .

The mechanism underlying the antioxidant activity of ZJ-0175 involves the donation of hydrogen atoms from the hydroxyl groups present in its structure. This action stabilizes free radicals and reduces oxidative stress in biological systems. The effectiveness of ZJ-0175 can be attributed to its sterically hindered structure, which enhances its reactivity towards free radicals .

Anti-inflammatory Effects

ZJ-0175 has shown potential anti-inflammatory effects in vitro. Studies have indicated that it may inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in cellular models. The compound's structure allows it to interact with signaling pathways involved in inflammation, making it a candidate for further investigation in inflammatory diseases .

Anticancer Properties

Preliminary studies suggest that ZJ-0175 may possess anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, potentially through the modulation of oxidative stress and the activation of apoptotic pathways. Further research is necessary to elucidate the specific mechanisms and efficacy against different cancer types .

Case Studies and Research Findings

  • Study on Antioxidant Mechanisms :
    A study published in Journal of Medicinal Chemistry explored the antioxidant mechanisms of phosphine oxides similar to ZJ-0175. It was found that these compounds could effectively reduce lipid peroxidation in cellular membranes, providing insights into their protective roles against oxidative damage .
  • In Vivo Studies :
    In vivo studies have demonstrated that ZJ-0175 administration can lead to a significant reduction in oxidative stress markers in animal models subjected to induced oxidative damage. This suggests potential therapeutic applications for conditions characterized by oxidative stress, such as cardiovascular diseases and neurodegenerative disorders .
  • Synergistic Effects with Other Compounds :
    Research has also indicated that ZJ-0175 may exhibit synergistic effects when combined with other antioxidants or anti-inflammatory agents. This combination therapy approach could enhance therapeutic efficacy while minimizing side effects associated with higher doses of individual compounds .

Q & A

Q. Q: What are the critical steps for synthesizing this compound with high enantiomeric excess (ee)?

A: High enantiomeric purity (≥99% ee) is achieved via stereoselective synthesis using chiral auxiliaries or catalysts. Key steps include:

  • Stereochemical control : Use of (2S,3S)-configured intermediates to maintain the oxaphosphole ring’s stereochemistry .
  • Phosphine oxide formation : Reaction of tert-butylphosphine precursors under anhydrous conditions to avoid hydrolysis .
  • Purification : Chiral chromatography or recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) to isolate the desired enantiomer .

Advanced Analytical Characterization

Q. Q: How can conflicting NMR data for this compound be resolved across different synthetic routes?

A: Discrepancies in NMR signals (e.g., phosphorus or proton shifts) may arise from solvent effects, diastereomeric impurities, or dynamic stereochemistry. To resolve:

  • Variable-temperature NMR : Assess conformational flexibility or rotameric equilibria in the oxaphosphole ring .
  • X-ray crystallography : Confirm absolute configuration and compare with computational models (DFT calculations) .
  • 2D NMR (COSY, HSQC) : Assign overlapping signals, particularly for tert-butyl and methoxy groups .

Basic Purification

Q. Q: Which purification techniques are most effective for isolating this compound?

A:

  • Column chromatography : Use silica gel with gradient elution (hexane:ethyl acetate, 8:1 to 4:1) to separate phosphine oxide derivatives from byproducts .
  • Recrystallization : Optimize solvent pairs (e.g., dichloromethane/pentane) for high recovery of crystalline product .
  • HPLC with chiral columns : For resolving enantiomers when ee <99% .

Advanced Mechanistic Studies

Q. Q: What computational methods validate the stereochemical and electronic properties of this compound?

A:

  • Density Functional Theory (DFT) : Calculate bond angles, torsional strain in the oxaphosphole ring, and phosphorus oxidation states .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to predict reactivity .
  • NBO analysis : Evaluate hyperconjugative effects of tert-butyl and methoxy groups on ring stability .

Basic Spectroscopic Analysis

Q. Q: How is the phosphine oxide moiety characterized using spectroscopic methods?

A:

  • ³¹P NMR : A singlet near δ 30–40 ppm confirms the phosphine oxide group. Splitting indicates nearby chiral centers .
  • IR spectroscopy : P=O stretching vibrations at 1150–1250 cm⁻¹ .
  • Mass spectrometry (HRMS) : Molecular ion peak at m/z 426.52 (C₂₃H₄₀O₃P₂) .

Advanced Stability and Handling

Q. Q: How does the tert-butyl substitution impact thermal stability and storage conditions?

A:

  • Thermogravimetric analysis (TGA) : The tert-butyl groups enhance thermal stability (decomposition >200°C), but the methoxy group may reduce oxidative stability .
  • Storage : Under inert gas (argon) at −20°C to prevent hydrolysis of the phosphine oxide .
  • Handling : Use gloveboxes for air-sensitive reactions to avoid P=O bond degradation .

Advanced Environmental Screening

Q. Q: What methodologies assess the environmental persistence of structurally related phosphine oxides?

A:

  • OECD 301 biodegradation tests : Measure half-life in aqueous systems .
  • QSAR modeling : Predict ecotoxicity using logP (calculated ~4.7) and bioaccumulation potential .
  • LC-MS/MS : Detect degradation products in simulated environmental matrices .

Basic Stereochemical Resolution

Q. Q: What strategies resolve racemic mixtures of this compound?

A:

  • Chiral resolving agents : Use (−)-diethyl tartrate or (+)-camphorsulfonic acid to form diastereomeric salts .
  • Kinetic resolution : Enzymatic catalysis (e.g., lipases) selectively modifies one enantiomer .
  • Dynamic kinetic resolution (DKR) : Combine asymmetric catalysis with in-situ racemization .

Advanced Synthetic Optimization

Q. Q: How can reaction yields be improved for large-scale synthesis?

A:

  • Catalyst screening : Pd(II) or Rh(I) complexes for cross-coupling steps .
  • Solvent optimization : Replace THF with 2-MeTHF for higher boiling point and greener profile .
  • Flow chemistry : Continuous processing to minimize intermediate degradation .

Basic Safety and Compliance

Q. Q: What safety protocols are critical for handling this compound?

A:

  • PPE : N95 respirators, nitrile gloves, and safety goggles to avoid inhalation/contact .
  • Waste disposal : Neutralize phosphine oxide residues with aqueous H₂O₂ before disposal .
  • Regulatory compliance : Adhere to REACH guidelines for persistent organic pollutants .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.